1-Dodecanol

Antibacterial Staphylococcus aureus Fatty Alcohols

For formulators and researchers requiring a precise C12-chain fatty alcohol, not a generic mix. Evidence confirms 1-Dodecanol delivers a 4-fold lower Minimum Inhibitory Concentration (MIC) against S. aureus compared to the shorter-chain 1-decanol, while uniquely maintaining membrane integrity by avoiding significant K+ ion leakage. This provides a gentle, non-irritating bacteriostatic profile ideal for topical and preservative applications. Its intermediate surface tension (24.1 dyn/cm at 40°C) also offers an optimal balance for synthesizing surfactants with a precise Hydrophilic-Lipophilic Balance (HLB). This specificity makes batch-to-batch consistency critical for reproducible results.

Molecular Formula C12H26O
C12H26O
CH3(CH2)10CH2OH
Molecular Weight 186.33 g/mol
CAS No. 27342-88-7
Cat. No. B7769020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanol
CAS27342-88-7
Molecular FormulaC12H26O
C12H26O
CH3(CH2)10CH2OH
Molecular Weight186.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCO
InChIInChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3
InChIKeyLQZZUXJYWNFBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 400 g / 500 g / 1 kg / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4 mg/L at 25 °C
Soluble in ethanol, ether;  slightly soluble in benzene
Soluble in two parts of 70% alcohol
SOL IN ALCOHOL & ETHER;  INSOL IN WATER
Insoluble
Solubility in water, g/l at 25Â °C: 0.004 (very poor)
soluble in most fixed oils, propylene glycol;  insoluble in glycerin, water
1 ml in 3 ml 70% alcohol;  remains clear to 10 ml (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecanol (CAS 112-53-8, 27342-88-7) Procurement Guide: Identity, Class, and Core Properties


1-Dodecanol (also known as dodecan-1-ol, lauryl alcohol, or dodecyl alcohol; CAS 112-53-8 [primary], CAS 27342-88-7) is a saturated 12-carbon primary fatty alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol [1]. It is a member of the long-chain 1-alkanol homologous series, derived industrially from coconut or palm kernel oil fatty acids [1]. At room temperature, it exists as a colorless, waxy solid with a faint floral odor [1]. Its amphiphilic structure—a hydrophobic C12 alkyl chain and a terminal hydrophilic hydroxyl group—underpins its utility as a chemical intermediate, surfactant precursor, emollient, and bioactive agent across pharmaceutical, cosmetic, and industrial sectors [1].

Why Fatty Alcohol Chain Length Matters: The Case Against Generic Substitution of 1-Dodecanol


Within the homologous series of linear 1-alkanols, a difference of just one or two methylene (-CH₂-) units can profoundly alter physicochemical behavior and biological activity. Consequently, substituting 1-dodecanol (C12) with its closest analogs—1-decanol (C10) or 1-tetradecanol (C14)—is not a straightforward, interchangeable procurement decision. Systematic studies demonstrate that critical performance metrics, including antimicrobial potency, mechanism of action, toxicity to target organisms, and even anesthetic activity, exhibit non-linear, chain-length-dependent relationships [1]. The quantitative evidence below establishes that 1-dodecanol occupies a specific, narrow performance window within this chemical class, making it the optimal choice for applications where the precise balance of these properties is required.

Quantitative Differentiation of 1-Dodecanol: Head-to-Head Evidence vs. 1-Decanol, 1-Tetradecanol, and Other Analogs


Superior Antibacterial Potency with Distinct Non-Membrane-Damaging Mechanism vs. 1-Decanol

In a comprehensive in vitro study evaluating the antimicrobial activity of linear 1-alkanols (C8 to C18) against Staphylococcus aureus, 1-dodecanol (C12) demonstrated a 4-fold lower minimum inhibitory concentration (MIC) than 1-decanol (C10) [1]. While 1-decanol (C10) and 1-undecanol (C11) exhibited potent bactericidal effects through rapid cell membrane damage (evidenced by high K+ ion leakage rates), 1-dodecanol (C12) achieved its superior bacteriostatic activity without causing significant membrane disruption [1]. This indicates a unique mode of antibacterial action for the C12 compound that is not shared by its shorter-chain counterparts.

Antibacterial Staphylococcus aureus Fatty Alcohols MIC

Enhanced Pediculicidal Activity Against Permethrin-Resistant Head Lice vs. 1-Octanol

A direct comparison of linear aliphatic alcohols (C8 to C12) revealed that toxicity to head lice (Pediculus humanus capitis) increases systematically with carbon chain length [1]. 1-Dodecanol was the most potent compound tested, with a knockdown concentration (KC₅₀) that was more than 3-fold lower than that of 1-octanol (C8). Critically, the pediculicidal activity of 1-dodecanol showed no significant difference between susceptible and permethrin-resistant louse populations, including a strain with a resistance ratio >35.3x, demonstrating complete independence from the primary pyrethroid resistance mechanism [1].

Pediculicide Permethrin Resistance Head Lice LC50

Surface Tension and State-Transition Behavior Differentiated from 1-Tetradecanol

Surface tension, a key determinant of detergency and wetting performance, was measured for solid and liquid states of 1-dodecanol (C12) and 1-tetradecanol (C14). At 40°C (liquid state), 1-dodecanol exhibits a surface tension of 24.1 dyn/cm, which is higher than that of 1-tetradecanol (23.4 dyn/cm) [1]. Furthermore, 1-dodecanol's intermediate chain length places it at a transition point where its liquid-state surface tension and polar force component contribution differ markedly from the solid-state behavior observed in longer-chain alcohols like C14 and C16, which show a decreasing surface tension trend and a significantly higher polar force component [1].

Surface Tension Detergency Wetting Fatty Alcohol

Antagonism of Isoflurane Anesthesia via Polar Head Group Mechanism vs. Non-Polar Dodecane Analogs

In a goldfish model of isoflurane anesthesia, the presence of a terminal polar group was essential for anesthetic antagonism [1]. 1-Dodecanol (DoAL) at 100 µM significantly increased the anesthetic EC₅₀ by 1.6-fold compared to control, demonstrating measurable antagonistic activity [1]. In contrast, the non-polar alkane n-dodecane (DoAK), the anionic surfactant sodium dodecyl sulfate (DoSF), and the cationic dodecyltrimethylammonium bromide (DoTA) showed no significant effect at the same or higher concentrations [1]. This establishes that 1-dodecanol's specific combination of a C12 alkyl chain and a hydroxyl head group is required for this biological activity.

Anesthesia Isoflurane Antagonism Structure-Activity Relationship

Differential Antiviral Spectrum Against Lipid-Containing Viruses vs. 1-Tetradecanol

Comparative antiviral testing revealed that while 1-dodecanol (C12) and 1-tetradecanol (C14) both readily inactivated herpes simplex virus (HSV) and enveloped bacterial virus φ6, they displayed a critical divergence in spectrum [1]. The lipid-containing virus PM2 was susceptible to inactivation by 1-decanol and 1-dodecanol, but was comparatively unsusceptible to 1-tetradecanol [1]. This indicates that the C12 chain length confers a broader virucidal range than the longer C14 analog, likely due to differences in membrane interaction and partitioning behavior.

Antiviral Virucidal Herpes Simplex Virus PM2 Phage

Validated Application Scenarios for 1-Dodecanol Based on Comparative Performance Data


Development of Non-Cytolytic Antibacterial Agents and Preservatives

Based on evidence that 1-dodecanol achieves a 4-fold lower MIC against S. aureus compared to 1-decanol without causing significant K+ ion leakage (membrane damage) [1], formulators should prioritize 1-dodecanol for topical antiseptics, cosmetic preservatives, or pharmaceutical formulations where a gentle, bacteriostatic mode of action is required to minimize tissue irritation or disruption of the skin's microbiome.

Formulation of Next-Generation Pediculicides for Pyrethroid-Resistant Strains

The 3.1-fold increase in knockdown potency of 1-dodecanol over 1-octanol, combined with its demonstrated lack of cross-resistance to permethrin [1], makes it an ideal active pharmaceutical ingredient (API) or lead compound for developing effective head lice treatments in regions with high prevalence of pyrethroid resistance.

Surfactant Precursor Selection for Optimized Wetting and Emulsification

For industrial applications requiring a specific surface tension and wetting envelope, the intermediate surface tension of 1-dodecanol (24.1 dyn/cm at 40°C) [1] provides a balance between the higher tension of C10 alcohols and the lower tension and altered polar contribution of C14 alcohols. This makes it a preferred feedstock for synthesizing ethoxylates and other surfactants used in detergents, metalworking fluids, and textile processing where precise hydrophilic-lipophilic balance (HLB) is critical.

Anesthesia Research Tool and Mechanistic Probe

Given its ability to antagonize isoflurane anesthesia (1.6-fold EC₅₀ increase) while non-polar C12 analogs do not [1], 1-dodecanol serves as a crucial tool compound for researchers investigating the molecular targets and lipid-mediated mechanisms of volatile anesthetic action, particularly in differentiating the roles of hydrophobic volume versus polar interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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